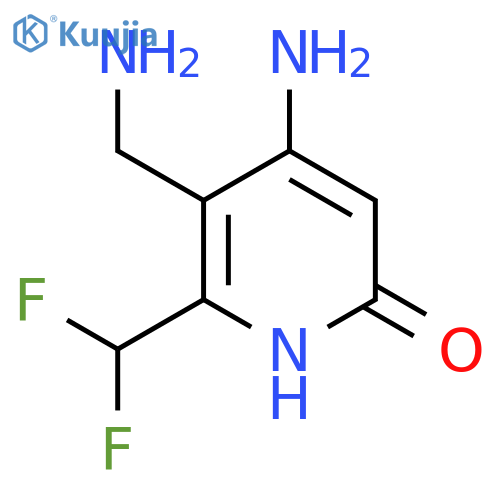Cas no 1806792-14-2 (4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine)

1806792-14-2 structure
商品名:4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine
CAS番号:1806792-14-2
MF:C7H9F2N3O
メガワット:189.162667989731
CID:4916762
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine
-
- インチ: 1S/C7H9F2N3O/c8-7(9)6-3(2-10)4(11)1-5(13)12-6/h1,7H,2,10H2,(H3,11,12,13)
- InChIKey: ZMOROHZSSIHGEB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CN)C(=CC(N1)=O)N)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- トポロジー分子極性表面積: 81.1
- 疎水性パラメータ計算基準値(XlogP): -1.2
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005590-500mg |
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine |
1806792-14-2 | 97% | 500mg |
$980.00 | 2022-03-31 | |
| Alichem | A024005590-1g |
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine |
1806792-14-2 | 97% | 1g |
$1,848.00 | 2022-03-31 |
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
1806792-14-2 (4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
